

The Discovery and Synthesis of 9-ING-41: A Technical Guide

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Compound of Interest		
Compound Name:	9-ING-41	
Cat. No.:	B605026	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-ING-41, also known as elraglusib, is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that has demonstrated significant preclinical and clinical antitumor activity across a broad range of malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **9-ING-41**. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, drug discovery, and development.

Introduction

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The two isoforms, GSK-3 α and GSK-3 β , are highly conserved and have been implicated in the pathogenesis of various diseases, including cancer.[1] Aberrant overexpression and activity of GSK-3 β have been linked to tumor progression, chemotherapy resistance, and the modulation of key oncogenic signaling pathways.[2][3]



9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule designed to be a potent and selective inhibitor of GSK-3β.[2] Its development was driven by the need for novel therapeutic agents that could overcome resistance to standard anticancer therapies. Preclinical studies have shown that **9-ING-41** exhibits broad-spectrum antitumor activity as a single agent and in combination with chemotherapy in various cancer models.[3][4] [5] This has led to its evaluation in clinical trials for patients with advanced cancers.[6]

Discovery and Synthesis

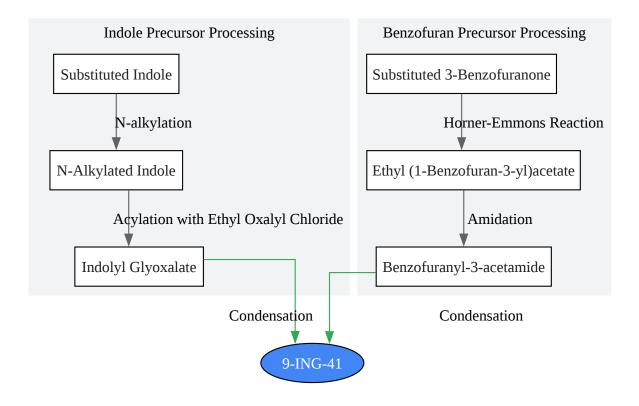
The synthesis of **9-ING-41**, a member of the benzofuran-3-yl-(indol-3-yl)maleimide class of compounds, was first described by Gaisina et al. in 2009.[4] The synthetic strategy is based on the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.[4]

General Synthetic Pathway

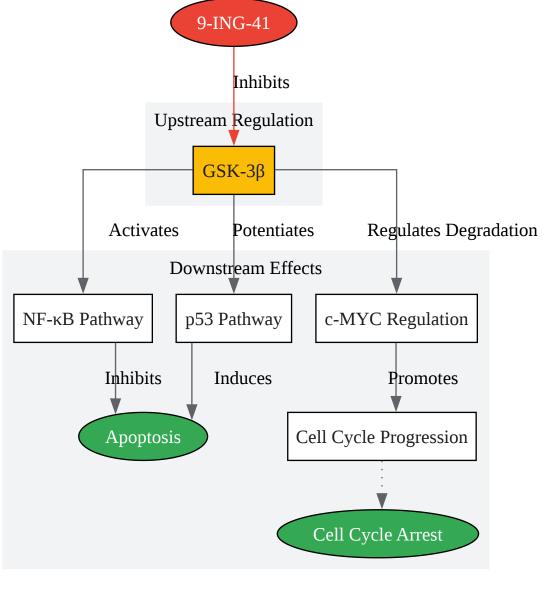
The synthesis involves a multi-step process:

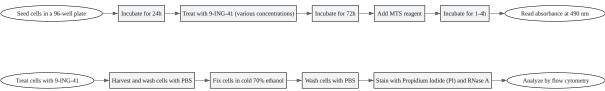
- Preparation of Indolyl-based Glyoxalates: This begins with the N-alkylation of an indole precursor, followed by acylation with ethyl oxalyl chloride to yield the desired glyoxalate.[4]
- Preparation of Benzofuranyl-3-acetamides: This step starts from substituted 3-benzofuranones, which undergo a Horner-Emmons reaction to produce ethyl (1-benzofuran-3-yl)acetates. These esters are subsequently converted to the corresponding acetamides.[4]
- Condensation: The final step involves the condensation of the benzofuranyl-3-acetamides
 with the indolyl-based glyoxalates to form the maleimide core of 9-ING-41.[4]











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